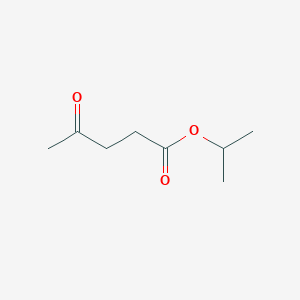
4-氧代戊酸异丙酯
描述
Isopropyl 4-oxopentanoate, also known as propan-2-yl 4-oxopentanoate, is a chemical compound with the molecular formula C8H14O3 . It belongs to the group of ester compounds .
Synthesis Analysis
The compound can be formed by the reaction of levulinate and acetic acid with zirconium oxide in the presence of hydrochloric acid, furanic, and hydrogen ions . Several synthesis methods have been reported, including reactions with hydrogen chloride, hydrogen, and (S)- (1,1’-binaphthalene)-2,2’-diylbis (diphenylphosphine) in methanol or ethanol at 60℃ for 5 hours .Molecular Structure Analysis
The molecular weight of Isopropyl 4-oxopentanoate is 158.195 Da . The exact mass is 158.094299 .Chemical Reactions Analysis
Isopropyl 4-oxopentanoate can undergo various chemical reactions. For instance, it can react with zirconium supported on Amberlyst-15 at 150℃ for 8 hours, yielding a 97% product . It can also react with iodine at 100℃ for 168 hours, yielding a 96.8% product .Physical And Chemical Properties Analysis
Isopropyl 4-oxopentanoate has a density of 1.0±0.1 g/cm3 . It has a boiling point of 209.3±0.0 °C at 760 mmHg . The flash point is 84.4±19.9 °C .科学研究应用
Enzymatic Reactions and Metabolic Studies
Isopropyl 4-oxopentanoate, also known as 4-methyl-2-oxopentanoate, is involved in various enzymatic reactions and metabolic pathways. Research has shown its role in the oxidative decarboxylation process in rat skeletal muscle mitochondria, demonstrating its significance in cellular energy metabolism and amino acid degradation (van Hinsbergh, Veerkamp, & Glatz, 1979). Additionally, studies on rat pancreatic islets have revealed that isopropyl 4-oxopentanoate can stimulate cellular respiration and metabolic activities, highlighting its role in cellular function and energy utilization (Hutton, Sener, & Malaisse, 1979).
Analytical and Diagnostic Applications
Isopropyl 4-oxopentanoate has been utilized in analytical chemistry for the separation and identification of stereoisomers. A study demonstrated its use in gas chromatography for differentiating stereoisomers of isopropyl trans-2,3-epoxybutanoate, proving its utility in analytical methodologies (Demillequand et al., 1999). Furthermore, an enzymatic method has been developed for determining the concentration of isopropyl 4-oxopentanoate in plasma, offering a practical approach for clinical diagnostics and biochemical research (Schadewaldt, Hummel, Trautvetter, & Wendel, 1989).
Bioengineering and Material Science
In bioengineering, isopropyl 4-oxopentanoate and related compounds have been explored for their applications in polymer science. A study involving isopropyl alcohol, a closely related compound, detailed the preparation of silicone–urea copolymers, suggesting potential applications in material science and engineering (Yilgor et al., 2003). This demonstrates the broader relevance of isopropyl compounds in the development of new materials with specific properties.
Understanding Biological Mechanisms
Research on isopropyl 4-oxopentanoate has contributed significantly to understanding biological mechanisms, particularly in the context of amino acid metabolism. For instance, studies on the specificity of its effects on protein degradation in skeletal muscle provided insights into the molecular pathways influenced by branched-chain amino acids and their metabolites (Mitch & Clark, 1984). This research is crucial for comprehending the complex interactions within biological systems.
安全和危害
属性
IUPAC Name |
propan-2-yl 4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(2)11-8(10)5-4-7(3)9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJRGGIHFUREHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176284 | |
| Record name | Isopropyl 4-oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 4-oxopentanoate | |
CAS RN |
21884-26-4 | |
| Record name | 1-Methylethyl 4-oxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21884-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl levulinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021884264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21884-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropyl 4-oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl 4-oxovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL LEVULINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B7CLH9MLK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



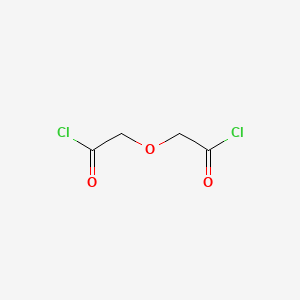
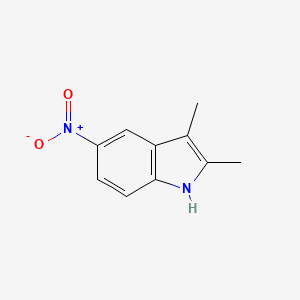
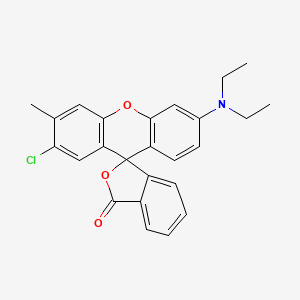
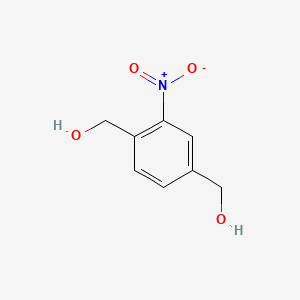
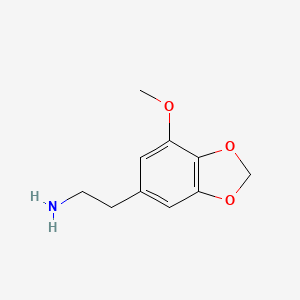
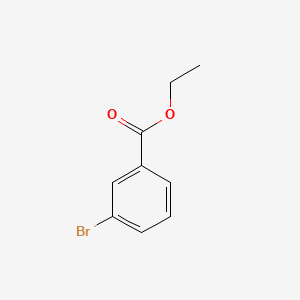
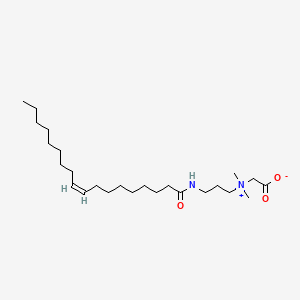
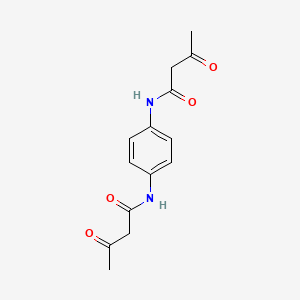
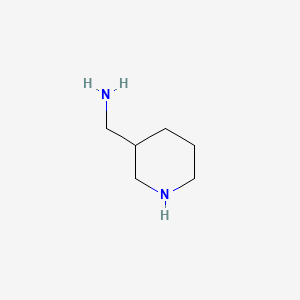

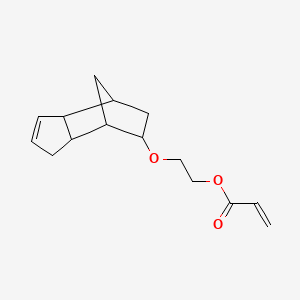
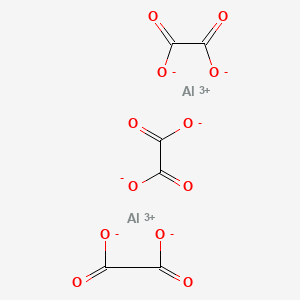
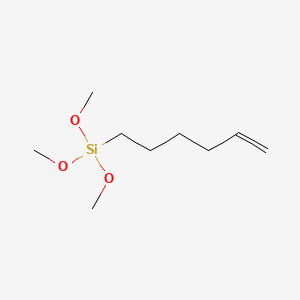
![Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B1584798.png)